molecular formula C11H13NO3 B128136 Isocantleyine CAS No. 143564-04-9

Isocantleyine

Cat. No. B128136
CAS RN: 143564-04-9
M. Wt: 207.23 g/mol
InChI Key: MJGLQDXKEOEIFB-LHLIQPBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocantleyine is a natural product that belongs to the class of indole alkaloids. It is extracted from the plant species Cantleya violacea and has been found to possess various biological activities. The compound has been the subject of scientific research due to its potential applications in medicine and agriculture.

Mechanism of Action

The exact mechanism of action of isocantleyine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interfering with various cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. The compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. This compound has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has also been found to modulate the activity of various ion channels, including the voltage-gated potassium channel and the NMDA receptor. The compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its cytoprotective effects.

Advantages and Limitations for Lab Experiments

Isocantleyine has several advantages and limitations for lab experiments. The compound is relatively easy to extract from the plant material and can be synthesized chemically. This compound has been found to possess various biological activities, which makes it a useful tool for studying cellular processes. However, the yield of this compound from the plant material is relatively low, which makes it difficult to obtain large quantities of the compound. In addition, the exact mechanism of action of this compound is not fully understood, which makes it challenging to interpret the results of experiments.

Future Directions

Isocantleyine has several potential future directions for research. The compound has shown promising activity against various cancer cell lines and may have applications in cancer therapy. This compound has also been found to possess anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases. The exact mechanism of action of this compound needs to be further elucidated to understand its full potential. In addition, more studies need to be conducted to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

Isocantleyine can be extracted from the roots of Cantleya violacea using various methods such as Soxhlet extraction, maceration, and percolation. The extracted compound can be further purified using column chromatography or recrystallization. The yield of this compound from the plant material is relatively low, which makes chemical synthesis an attractive option. A few synthetic approaches have been reported in the literature, including a total synthesis from tryptamine and a semi-synthesis from 5-hydroxytryptamine.

Scientific Research Applications

Isocantleyine has been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant cytotoxicity. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. In addition, the compound has shown promising activity against various pathogenic bacteria and fungi.

properties

CAS RN

143564-04-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl (6R,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

InChI

InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10-/m1/s1

InChI Key

MJGLQDXKEOEIFB-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]1[C@@H](CC2=C(C=NC=C12)C(=O)OC)O

SMILES

CC1C(CC2=C(C=NC=C12)C(=O)OC)O

Canonical SMILES

CC1C(CC2=C(C=NC=C12)C(=O)OC)O

synonyms

5H-2-pyridine-4-carboxylic acid, 6,7-dihydro-6-hydroxy-7-methylmethyl ester
isocantleyine

Origin of Product

United States

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